molecular formula C19H24Si B13840956 2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane

2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane

Cat. No.: B13840956
M. Wt: 280.5 g/mol
InChI Key: GYRANTWFAGNJNU-UHFFFAOYSA-N
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Description

2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane is an organic compound that features a naphthalene ring substituted with a butyl group and an ethynyl-trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane typically involves the following steps:

    Formation of the naphthalene derivative: The starting material, 6-butylnaphthalene, is prepared through Friedel-Crafts alkylation of naphthalene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the ethynyl group: The 6-butylnaphthalene is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the ethynyl-trimethylsilane group to the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, amines, and alcohols.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Used in the production of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The ethynyl-trimethylsilane group can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions. The naphthalene ring provides a stable aromatic core, while the butyl group enhances the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethynyltrimethylsilane: A simpler compound with similar reactivity but lacking the naphthalene and butyl groups.

    6-Butylnaphthalene: Lacks the ethynyl-trimethylsilane group, resulting in different reactivity and applications.

    Trimethylsilylacetylene: Similar in structure but lacks the naphthalene and butyl groups.

Uniqueness

2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane is unique due to its combination of a naphthalene ring, a butyl group, and an ethynyl-trimethylsilane group. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H24Si

Molecular Weight

280.5 g/mol

IUPAC Name

2-(6-butylnaphthalen-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C19H24Si/c1-5-6-7-16-8-10-19-15-17(9-11-18(19)14-16)12-13-20(2,3)4/h8-11,14-15H,5-7H2,1-4H3

InChI Key

GYRANTWFAGNJNU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C

Origin of Product

United States

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